molecular formula C8H7F3O B2403660 2-(2,3,4-Trifluorophenyl)ethanol CAS No. 886761-76-8

2-(2,3,4-Trifluorophenyl)ethanol

Cat. No.: B2403660
CAS No.: 886761-76-8
M. Wt: 176.138
InChI Key: FGAGTEBPVAQGBI-UHFFFAOYSA-N
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Description

2-(2,3,4-Trifluorophenyl)ethanol is an organic compound with the molecular formula C8H7F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,3,4-Trifluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,3,4-Trifluorophenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding trifluoromethyl-substituted phenyl ketone. This process utilizes hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trifluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in THF or diethyl ether.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trifluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,4-Trifluorophenyl)ethanol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(2,3,4-trifluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAGTEBPVAQGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCO)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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